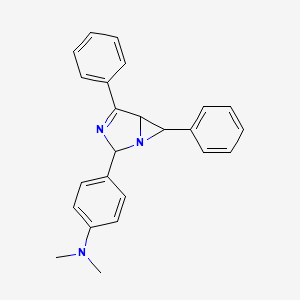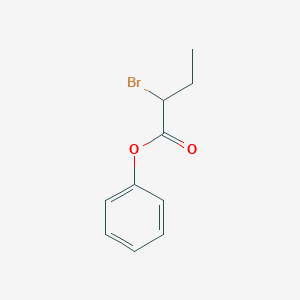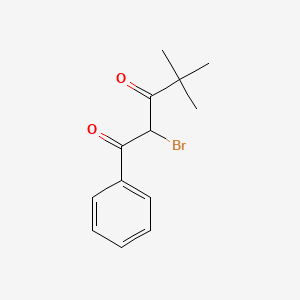
4-(4,6-Diphenyl-1,3-diazabicyclo(3.1.0)hex-3-EN-2-YL)-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,6-Diphenyl-1,3-diazabicyclo(310)hex-3-EN-2-YL)-N,N-dimethylaniline is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
The synthesis of 4-(4,6-Diphenyl-1,3-diazabicyclo(3.1.0)hex-3-EN-2-YL)-N,N-dimethylaniline involves multiple steps, starting with the formation of the bicyclic core. The reaction conditions typically require specific catalysts and solvents to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-(4,6-Diphenyl-1,3-diazabicyclo(3.1.0)hex-3-EN-2-YL)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.
Wissenschaftliche Forschungsanwendungen
4-(4,6-Diphenyl-1,3-diazabicyclo(3.1.0)hex-3-EN-2-YL)-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: The compound may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(4,6-Diphenyl-1,3-diazabicyclo(3.1.0)hex-3-EN-2-YL)-N,N-dimethylaniline involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting its effects. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 4-(4,6-Diphenyl-1,3-diazabicyclo(3.1.0)hex-3-EN-2-YL)-N,N-dimethylaniline stands out due to its unique bicyclic structure and the specific functional groups attached to it. Similar compounds include:
- Ethyl 4-{4,6-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-en-2-yl}benzoate
- Other diazabicyclohexane derivatives
These compounds share structural similarities but differ in their functional groups and specific applications.
Eigenschaften
CAS-Nummer |
767292-30-8 |
|---|---|
Molekularformel |
C24H23N3 |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
4-(4,6-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-en-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C24H23N3/c1-26(2)20-15-13-19(14-16-20)24-25-21(17-9-5-3-6-10-17)23-22(27(23)24)18-11-7-4-8-12-18/h3-16,22-24H,1-2H3 |
InChI-Schlüssel |
RSXWXEAYFFVBFX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2N=C(C3N2C3C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methoxy-6-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B12002441.png)
![Propyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B12002444.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine](/img/structure/B12002451.png)






![3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea](/img/structure/B12002491.png)

![4-{(E)-[2-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B12002502.png)
